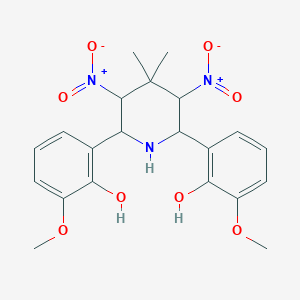
2,2'-(4,4-dimethyl-3,5-dinitro-2,6-piperidinediyl)bis(6-methoxyphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-(4,4-dimethyl-3,5-dinitro-2,6-piperidinediyl)bis(6-methoxyphenol), commonly known as DNMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DNMP is a member of the nitroxide family, which are free radical scavengers that have been shown to have antioxidant and anti-inflammatory properties. In
Mecanismo De Acción
The mechanism of action of DNMP is not yet fully understood, but it is believed to be primarily due to its antioxidant properties. DNMP has been shown to scavenge free radicals and reduce oxidative stress in various cell and animal models. It has also been suggested that DNMP may modulate the activity of various signaling pathways involved in neurodegeneration and inflammation.
Biochemical and Physiological Effects:
Studies have shown that DNMP has a variety of biochemical and physiological effects, including the ability to reduce oxidative stress, inhibit inflammation, and protect against neuronal damage. DNMP has also been shown to improve cognitive function in animal models of neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DNMP in lab experiments is its ability to scavenge free radicals and reduce oxidative stress, which can be useful in studying various diseases and conditions associated with oxidative damage. However, one limitation of using DNMP is its potential toxicity, which has been observed in some animal studies at high doses.
Direcciones Futuras
There are several future directions for research involving DNMP. One area of interest is the development of novel DNMP derivatives with improved therapeutic properties. Another area of research is the investigation of the potential of DNMP as a therapeutic agent for other diseases and conditions, such as cancer and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of DNMP and its potential side effects.
Métodos De Síntesis
DNMP can be synthesized by a multi-step reaction process involving the condensation of 2,6-dimethyl-4-nitrophenol with 4-methoxyphenol in the presence of a base, followed by the reaction of the resulting intermediate with 1,3-dibromopropane and sodium hydride. The final product is obtained by the reduction of the intermediate with sodium borohydride.
Aplicaciones Científicas De Investigación
DNMP has been extensively studied for its potential therapeutic applications, particularly in the field of neurodegenerative diseases. It has been shown to have neuroprotective effects in various in vitro and in vivo models of neurodegeneration, including Parkinson's disease, Alzheimer's disease, and cerebral ischemia. DNMP has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines and chemokines in vitro.
Propiedades
IUPAC Name |
2-[6-(2-hydroxy-3-methoxyphenyl)-4,4-dimethyl-3,5-dinitropiperidin-2-yl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O8/c1-21(2)19(23(27)28)15(11-7-5-9-13(31-3)17(11)25)22-16(20(21)24(29)30)12-8-6-10-14(32-4)18(12)26/h5-10,15-16,19-20,22,25-26H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPKNMMKKOGLOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(NC(C1[N+](=O)[O-])C2=C(C(=CC=C2)OC)O)C3=C(C(=CC=C3)OC)O)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl benzoate](/img/structure/B5217597.png)
![1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5217604.png)
![N-allyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5217605.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B5217620.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-iodophenyl)hydrazone]](/img/structure/B5217621.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)benzamide](/img/structure/B5217633.png)
![N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide](/img/structure/B5217645.png)
![1-cyclopropyl-5-({4-[(4-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B5217651.png)



![1-(3-acetylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5217676.png)

![1-[(2-hydroxyphenyl)carbonothioyl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5217700.png)